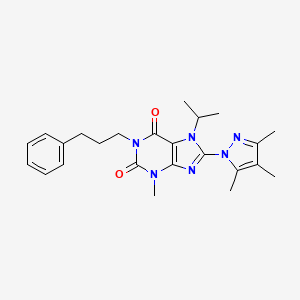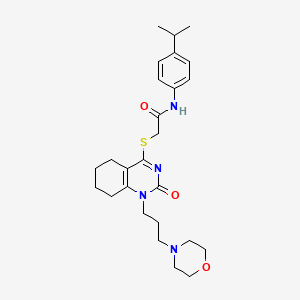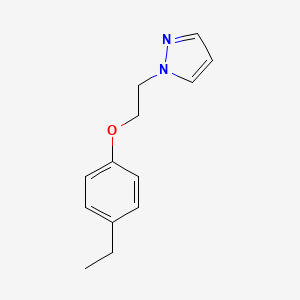
4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomimetic Syntheses of Polyketide Aromatics
Biomimetic syntheses involving pyrylium salts derived from 2H-pyran-2-ones and 4H-pyran-4-ones, reacting to produce linear β-polycarbonyl derivatives, demonstrate the application in generating polyketide aromatic systems. These reactions provide pathways to synthesize various benzene derivatives, showcasing the potential use of related chemical structures in the creation of complex aromatic compounds (Griffin, Leeper, & Staunton, 1984).
Alkaline Cleavage of Pyrazolinyl-Methyl Ketones
The study of alkaline cleavage of some (1-phenylsulfonyl-2-pyrazolin-5-yl)-methyl ketones reveals the formation of various heterocyclic products. This includes pyridines and pyrazoles, highlighting the reactivity of such compounds under basic conditions and their utility in heterocyclic chemistry (Lempert-Sre´ter & Lempert, 1975).
Claisen Rearrangement of Aryl Propargyl Ethers
The Claisen rearrangement of aryl propargyl ethers showcases a significant substituent and solvent effect, providing a method to achieve products in good yields. This process emphasizes the application in the synthesis of (2H)-benzopyrans and 2-methylbenzofurans, further expanding the synthetic utility of ether derivatives in organic transformations (Roa & Balasubramanian, 1983).
Electrochemical and Optical Properties of Poly(aryl ether)s
The synthesis and characterization of novel poly(aryl ether)s, which consist of alternate isolated chromophores, demonstrate the application in materials science, particularly in the development of materials with good thermal stability and potential for use in electronic devices. These polymers show promising UV/vis and photoluminescent spectra, indicating their utility in optical applications (Hwang & Chen, 2001).
Future Directions
The future directions for research on “4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether” and similar compounds could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Additionally, more research could be conducted to understand their physical and chemical properties, as well as safety and hazards .
Properties
IUPAC Name |
1-[2-(4-ethylphenoxy)ethyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-12-4-6-13(7-5-12)16-11-10-15-9-3-8-14-15/h3-9H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNMLWZGRWHBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[1-(5-Methylthiophen-2-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2516090.png)
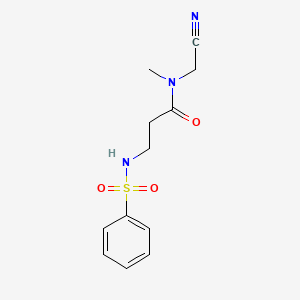
![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2516095.png)
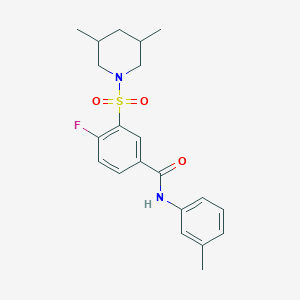

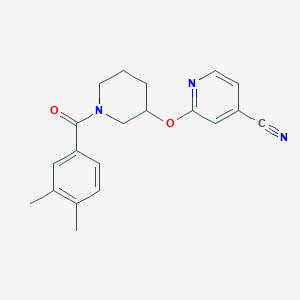

![Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2516102.png)
![N-(3,4-dimethoxyphenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2516103.png)
![5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2516104.png)
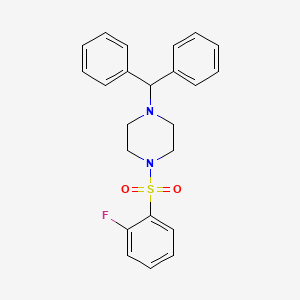
![3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2516107.png)
